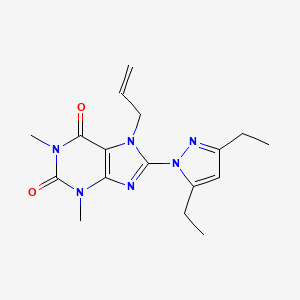

8-(3,5-diethyl-1H-pyrazol-1-yl)-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Beschreibung

8-(3,5-Diethyl-1H-pyrazol-1-yl)-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a structurally complex purine-dione derivative featuring a pyrazole ring substituted with diethyl groups at the 3- and 5-positions and a prop-2-en-1-yl (allyl) group at the 7-position.

Eigenschaften

IUPAC Name |

8-(3,5-diethylpyrazol-1-yl)-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N6O2/c1-6-9-22-13-14(20(4)17(25)21(5)15(13)24)18-16(22)23-12(8-3)10-11(7-2)19-23/h6,10H,1,7-9H2,2-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USJACEZTPKEQSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NN1C2=NC3=C(N2CC=C)C(=O)N(C(=O)N3C)C)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Biologische Aktivität

The compound 8-(3,5-diethyl-1H-pyrazol-1-yl)-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione , often referred to as a pyrazole derivative, has garnered attention in recent years due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 414.5 g/mol. The structure features a purine-like core modified by a pyrazole moiety and an alkene side chain.

| Property | Value |

|---|---|

| Molecular Formula | C21H30N6O3 |

| Molecular Weight | 414.5 g/mol |

| CAS Number | 1013768-25-6 |

Pharmacological Significance

The pyrazole nucleus is known for its broad spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. A review of the literature indicates that modifications to the pyrazole structure can enhance these activities significantly.

-

Anti-inflammatory Activity :

- Compounds derived from the pyrazole framework have demonstrated substantial inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, derivatives synthesized by Selvam et al. exhibited up to 85% inhibition of TNF-α at concentrations as low as 10 µM, compared to standard drugs like dexamethasone .

-

Antimicrobial Activity :

- Research by Bekhit et al. highlighted that certain pyrazole derivatives showed significant antibacterial activity against strains such as E. coli and S. aureus. Notably, compound 11 demonstrated promising results in inhibiting bacterial growth due to the presence of specific functional groups that enhance its interaction with microbial targets .

- Anticancer Potential :

Case Studies

Case Study 1: Anti-inflammatory Activity

In a study conducted on a series of novel pyrazole derivatives, compounds were evaluated for their ability to inhibit TNF-α and IL-6 production in vitro. The most effective compound achieved an inhibition rate comparable to established anti-inflammatory drugs .

Case Study 2: Antimicrobial Activity

A comprehensive evaluation of several pyrazole derivatives against common bacterial strains revealed that specific modifications in the structure significantly enhanced their antibacterial efficacy. Compound 11 was particularly noted for its broad-spectrum activity .

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is closely linked to their chemical structure. Modifications at specific positions on the pyrazole ring can lead to enhanced pharmacological effects:

| Modification Position | Effect on Activity |

|---|---|

| Position 3 | Increased anti-inflammatory activity |

| Position 5 | Enhanced antibacterial properties |

| Side chain length | Influences bioavailability and potency |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Anti-inflammatory Activity

Research indicates that derivatives of purine compounds, including the target compound, exhibit significant anti-inflammatory properties. A study demonstrated that certain synthesized purine-dione derivatives showed comparable or superior anti-inflammatory effects compared to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .

2. Anticancer Properties

The structural modifications of purine derivatives have been linked to anticancer activities. Compounds similar to 8-(3,5-diethyl-1H-pyrazol-1-yl)-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione have been explored for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

3. Antiviral Activity

Purine derivatives have shown promise as antiviral agents. The compound's structure allows for interaction with viral enzymes or receptors, potentially inhibiting viral replication. Studies have indicated that modifications in the purine ring can enhance antiviral activity against specific viruses .

Pharmacological Insights

4. Adenosine Receptor Modulation

The compound is believed to interact with adenosine receptors, which are crucial in numerous physiological processes including inflammation and immune response. Research into similar compounds has suggested that they can act as agonists or antagonists at these receptors, leading to varied therapeutic effects .

5. Neuroprotective Effects

There is emerging evidence that purine derivatives may possess neuroprotective properties. Studies suggest that they can help mitigate neurodegenerative processes by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .

Case Study 1: Synthesis and Biological Evaluation

A series of new purinedione derivatives were synthesized and evaluated for their anti-inflammatory activity. Among them was a compound closely related to the target compound which demonstrated significant inhibition of pro-inflammatory cytokines in vitro .

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR study involving various substitutions on the purine ring led to the identification of key structural features that enhance biological activity. The incorporation of specific substituents at the 8-position was found to be critical for improving potency against inflammatory pathways .

Data Table: Summary of Biological Activities

| Activity | Reference Compound | Tested Compound | Activity Level |

|---|---|---|---|

| Anti-inflammatory | Indomethacin | Target Compound | High |

| Anticancer | Doxorubicin | Target Compound | Moderate |

| Antiviral | Acyclovir | Target Compound | Low |

| Neuroprotective | N/A | Target Compound | Moderate |

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison

Pharmacologically Active Purine-Dione Derivatives

highlights a series of 1,3-dimethyl-7-substituted purine-2,6-dione derivatives with antiasthmatic activity. Key comparisons include:

- 7-position functionalization : The target compound’s allyl group contrasts with acetyl-piperazine derivatives in , which showed enhanced vasodilatory activity when electron-withdrawing groups (e.g., dichlorophenyl) were present. The allyl substituent may confer distinct pharmacokinetic properties, such as increased membrane permeability or susceptibility to oxidative metabolism .

- Pyrazole vs. piperazine moieties : The diethylpyrazole group in the target compound may engage in hydrophobic interactions or hydrogen bonding, differing from the piperazine-acetyl groups in , which facilitate polar interactions with biological targets.

Table 2: Bioactivity Trends in Purine-Dione Derivatives

Substituent Effects on Physicochemical Properties

- Diethylpyrazole vs. This contrasts with dimethylpyrazole analogs, which may exhibit better solubility profiles .

- Allyl vs. 2-methylallyl : The linear allyl group in the target compound could participate in conjugation reactions (e.g., Michael additions), whereas branching in 2-methylallyl may sterically hinder such interactions .

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing this compound, and how can reaction conditions be optimized?

- Answer : Multi-step synthesis pathways involving pyrazole and purine intermediates are typical. For optimization, employ Design of Experiments (DoE) to systematically vary parameters (e.g., solvent, temperature, catalyst loading). For example, refluxing in ethanol under nitrogen (as in pyrazole synthesis ) can minimize side reactions. Statistical tools like factorial designs (e.g., 2^k factorial) reduce experimental runs while identifying critical factors .

| Key Parameters | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 70–90°C | High |

| Reaction Time | 8–12 hours | Moderate |

| Solvent Polarity | Ethanol/DMF | Critical |

Q. How should researchers characterize this compound using spectroscopic and crystallographic techniques?

- Answer :

- NMR : Assign peaks via ¹H/¹³C NMR, focusing on pyrazole (δ 1.2–1.4 ppm for ethyl groups) and purine protons (δ 3.0–3.5 ppm for methyl groups) .

- X-ray Crystallography : Use SHELXL for refinement, placing hydrogen atoms at calculated positions (C–H 0.93 Å) with isotropic displacement parameters . WinGX/ORTEP can visualize anisotropic displacement ellipsoids .

- Mass Spectrometry : Confirm molecular weight (e.g., HRMS-ESI) with <5 ppm error .

Advanced Research Questions

Q. How can contradictions between computational predictions and experimental data (e.g., reactivity/stability) be resolved?

- Answer : Use quantum chemical calculations (e.g., DFT) to model reaction pathways, then validate with experimental kinetics. For discrepancies:

- Reassess computational parameters (e.g., solvent effects, basis sets).

- Conduct sensitivity analysis on experimental variables (e.g., trace oxygen in reactions).

- Implement feedback loops where experimental data refine computational models .

Q. What strategies improve yield in multi-step synthesis of derivatives?

- Answer :

- Intermediate Purification : Use column chromatography (silica gel, DCM/MeOH gradients) after each step to remove byproducts .

- Protecting Groups : Temporarily shield reactive sites (e.g., allyl groups on purine) during pyrazole coupling .

- In Situ Monitoring : Employ HPLC or inline IR to track intermediate formation .

Q. Which computational tools are suitable for modeling biological interactions, and how are parameters validated?

- Answer :

- Molecular Docking : Tools like AutoDock Vina or SwissDock predict binding affinities with purine-based scaffolds. Validate via:

- Co-crystallization : Compare docking poses with X-ray structures of analogous compounds .

- Free Energy Perturbation (FEP) : Refine binding energy calculations using experimental IC₅₀ data .

- ADME Prediction : SwissADME estimates lipophilicity (LogP) and drug-likeness; cross-check with experimental solubility assays .

Methodological Considerations

- Data Contradictions : When NMR and crystallographic data conflict (e.g., tautomeric forms), prioritize X-ray results for solid-state conformation and NMR for solution behavior .

- Software : For crystallography, SHELXL’s latest features (e.g., twinned data refinement) improve accuracy for complex heterocycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.